tert-Octyl isothiocyanate

Description

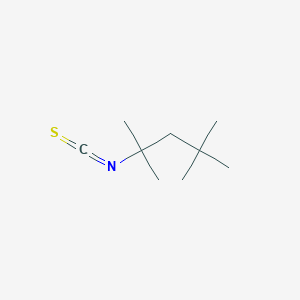

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGHMFIBHMZICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170241 | |

| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17701-76-7 | |

| Record name | 2-Isothiocyanato-2,4,4-trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17701-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017701767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17701-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylbutyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHD3M4V87V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Octyl Isothiocyanate (CAS 17701-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Octyl isothiocyanate, with the CAS number 17701-76-7, is an organic compound belonging to the isothiocyanate (ITC) family. Isothiocyanates are characterized by the functional group -N=C=S and are well-known for their presence in cruciferous vegetables, where they contribute to the pungent flavor. This class of compounds has garnered significant attention in the scientific community, particularly in the fields of pharmacology and drug development, due to a wide range of observed biological activities. These activities include anti-cancer, anti-inflammatory, and antimicrobial properties.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, spectroscopic data, and a representative synthesis protocol. As specific biological data for this compound is limited in publicly accessible literature, this guide also details the well-documented biological activities and mechanisms of action of the broader isothiocyanate class, highlighting potential areas for future research and drug discovery involving this specific molecule.

Chemical and Physical Properties

This compound is also known by its systematic IUPAC name, 2-isothiocyanato-2,4,4-trimethylpentane, and other synonyms such as 1,1,3,3-tetramethylbutyl isothiocyanate. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 17701-76-7 | N/A |

| Molecular Formula | C₉H₁₇NS | N/A |

| Molecular Weight | 171.31 g/mol | N/A |

| Appearance | Clear yellow to orange-brown liquid | N/A |

| Density | 0.89 g/mL | N/A |

| Boiling Point | 91-97 °C at 10 Torr | N/A |

| Refractive Index | 1.484 | N/A |

| Melting Point | Not available | N/A |

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

The electron ionization mass spectrum for this compound is available and shows characteristic fragmentation patterns for alkyl isothiocyanates.

| m/z | Relative Intensity | Proposed Fragment |

| 57 | 100% | [C₄H₉]⁺ (tert-butyl cation) |

| 114 | ~40% | [M - C₄H₉]⁺ |

| 156 | ~20% | [M - CH₃]⁺ |

| 171 | ~5% | [M]⁺ (Molecular Ion) |

Infrared (IR) Spectroscopy

The IR spectrum displays a characteristic strong absorption band for the isothiocyanate group.

| Wavenumber (cm⁻¹) | Interpretation |

| ~2960 | C-H stretching (alkane) |

| ~2085 | -N=C=S stretching (asymmetric) |

| ~1470 | C-H bending (alkane) |

| ~1370 | C-H bending (gem-dimethyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted ¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.05 | s | 9H | (CH₃)₃C- |

| 1.45 | s | 6H | -C(CH₃)₂-NCS |

| 1.75 | s | 2H | -CH₂- |

Predicted ¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 31.5 | (CH₃)₃C- |

| 32.0 | -C(CH₃)₂-NCS |

| 38.0 | (CH₃)₃C - |

| 55.0 | -C (CH₃)₂-NCS |

| 58.0 | -CH₂- |

| 135.0 | -N=C=S |

Experimental Protocols

Representative Synthesis of this compound

While the specific details from the original synthesis reported by Moore and Crossley in 1956 could not be accessed, a general and widely applicable method for the synthesis of tertiary alkyl isothiocyanates from the corresponding primary amine is the dithiocarbamate decomposition route.[1]

Reaction Scheme:

Where R = tert-octyl and TsCl = p-toluenesulfonyl chloride

Detailed Methodology:

-

Formation of the Dithiocarbamate Salt (in situ):

-

To a stirred solution of tert-octylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.1 equivalents) is added.

-

The solution is cooled to 0 °C in an ice bath.

-

Carbon disulfide (1.2 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, during which the triethylammonium dithiocarbamate salt is formed in situ.

-

-

Decomposition to the Isothiocyanate:

-

The reaction mixture is cooled again to 0 °C.

-

A solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred dithiocarbamate salt solution.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is filtered to remove the triethylamine hydrochloride precipitate.

-

The filtrate is washed sequentially with water, dilute hydrochloric acid (e.g., 1 M HCl), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Biological Activities and Mechanisms of Action of Isothiocyanates

While specific biological studies on this compound are not widely reported, the isothiocyanate class of compounds exhibits a broad range of significant biological activities. These properties suggest that this compound may be a valuable candidate for further investigation in drug discovery and development.

Anti-Cancer Activity

Isothiocyanates are one of the most extensively studied classes of cancer chemopreventive agents. Their mechanisms of action are multifaceted and include:

-

Induction of Phase II Detoxifying Enzymes: ITCs are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, such as glutathione S-transferases (GSTs) and quinone reductase. These enzymes play a crucial role in neutralizing carcinogens and reactive oxygen species (ROS).

Caption: Nrf2 signaling pathway activation by ITCs.

-

Induction of Apoptosis: ITCs can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species, modulation of the Bcl-2 family of proteins (pro-apoptotic vs. anti-apoptotic), and activation of caspase cascades.

-

Cell Cycle Arrest: Many isothiocyanates have been shown to cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting the proliferation of cancer cells.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: NF-κB inflammatory pathway inhibition by ITCs.

Antimicrobial Activity

Several isothiocyanates have been reported to possess broad-spectrum antimicrobial activity against a range of bacteria and fungi. The proposed mechanisms of action include disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular respiration. The lipophilic nature of many ITCs, including likely this compound, may facilitate their interaction with and disruption of microbial cell membranes.

Conclusion and Future Directions

This compound (CAS 17701-76-7) is a readily synthesizable member of the isothiocyanate family with well-defined physicochemical properties. While direct biological studies on this specific compound are sparse, the extensive body of research on the isothiocyanate class as a whole provides a strong rationale for its investigation as a potential therapeutic agent. The established anti-cancer, anti-inflammatory, and antimicrobial activities of numerous ITCs suggest that this compound could possess similar pharmacological properties.

Future research should focus on the comprehensive biological evaluation of this compound. In vitro studies to assess its cytotoxicity against various cancer cell lines, its ability to modulate key signaling pathways such as Nrf2 and NF-κB, and its antimicrobial spectrum are warranted. Positive findings from these initial screenings would pave the way for more in-depth mechanistic studies and eventual in vivo evaluation in relevant disease models. The unique steric bulk of the tert-octyl group may confer novel properties in terms of target selectivity and pharmacokinetic profile compared to other well-studied isothiocyanates, making it a compelling candidate for drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of tert-Octyl Isothiocyanate

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a valuable building block in organic synthesis and drug discovery. The document details established synthetic routes, purification protocols, and relevant quantitative data to assist researchers in its preparation and handling.

Introduction

This compound (2-isothiocyanato-2,4,4-trimethylpentane) is an organic compound featuring a bulky tertiary octyl group attached to the isothiocyanate functional group. This structure imparts unique steric and electronic properties, making it a useful intermediate in the synthesis of various nitrogen- and sulfur-containing compounds, including thioureas and heterocyclic scaffolds with potential biological activities. The isothiocyanate group is a versatile electrophile, readily reacting with nucleophiles like amines and alcohols.[1][2] This guide focuses on practical and efficient methods for the laboratory-scale synthesis and purification of this reagent.

Synthesis of this compound

The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[3] Several methods have been developed, with the most common routes starting from the corresponding primary amine, tert-octylamine.[4]

Method 1: Decomposition of Dithiocarbamate Salts

A widely used and safer alternative to toxic reagents like thiophosgene is the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by decomposition to the isothiocyanate.[5] This two-step, one-pot synthesis is efficient for a wide range of alkyl and aryl amines.[6][7] Various reagents can be employed to mediate the decomposition (desulfurization) of the dithiocarbamate intermediate.[3][4]

R-NH₂ + CS₂ + Base → [R-NH-C(S)S⁻][Base-H⁺] → R-N=C=S

A facile and general protocol utilizes tosyl chloride to mediate the decomposition of the in-situ generated dithiocarbamate salt.[5][8]

Method 2: Reaction with Thiophosgene

The classical method for converting primary amines to isothiocyanates involves direct reaction with thiophosgene (CSCl₂).[9][10] While often efficient, this method is less favored due to the high toxicity and volatility of thiophosgene, which requires stringent safety precautions.[1][11][12]

R-NH₂ + CSCl₂ → R-N=C=S + 2 HCl

This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[12]

Experimental Protocols

Synthesis via Dithiocarbamate Decomposition using Tosyl Chloride

This protocol is adapted from the general method described by Wong and Dolman for the synthesis of isothiocyanates from primary amines.[5][8]

Materials:

-

tert-Octylamine (1,1,3,3-tetramethylbutylamine)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or Sodium Hydride (NaH) for less reactive amines[8]

-

Tosyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂) or a suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-octylamine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to form the dithiocarbamate salt in situ.

-

To this mixture, add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product obtained from the synthesis typically requires purification to remove byproducts and unreacted starting materials.[13] Vacuum distillation is the preferred method for purifying liquid isothiocyanates like this compound.[14]

Purification Protocol: Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are properly sealed.

-

Transfer the crude this compound to the distillation flask.

-

Slowly apply vacuum to the system, using a cold trap to protect the pump.

-

Once a stable vacuum is achieved (e.g., 10 Torr), begin heating the distillation flask with gentle stirring.

-

Collect the fraction that distills at the appropriate boiling point for this compound. The literature boiling point is 91-97 °C at 10 Torr.[15][16]

-

The purified product should be a clear yellow to orange-brown liquid.[15][16] Store the purified product under an inert atmosphere at 0-6°C.[15][16]

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NS | [15] |

| Molecular Weight | 171.3 g/mol | [15] |

| Appearance | Clear yellow to orange-brown liquid | [15][16] |

| Boiling Point | 91-97 °C (at 10 Torr) | [15][16] |

| Density | 0.89 g/mL (Specific Gravity) | [15] |

| Refractive Index | 1.483 - 1.487 | [15][16] |

| Flash Point | 69 °C | [15] |

| CAS Number | 17701-76-7 | [15] |

Summary of Synthesis Data (Illustrative)

| Method | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference(s) |

| Dithiocarbamate Decomposition | tert-Octylamine | CS₂, Et₃N, TsCl | CH₂Cl₂ | 75-97 (Typical for alkyl amines) | >95 (after distillation) | [5][8] |

| Thiophosgene Reaction | tert-Octylamine | CSCl₂, Base | Chloroform | Moderate to Excellent | >95 (after distillation) | [12] |

Note: Yields are generalized from similar reactions and may vary based on specific reaction conditions and scale.

Visualizations

Synthesis Workflow

Caption: One-pot synthesis of this compound.

Purification Workflow

Caption: Post-synthesis workup and purification workflow.

Safety Considerations

-

This compound: Causes skin, eye, and respiratory irritation.[15] Harmful if swallowed, in contact with skin, or if inhaled.[15] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon Disulfide (CS₂): Highly flammable and toxic. It has a low flash point and can be ignited by hot surfaces. It is also a neurotoxin. All operations should be conducted in a fume hood, away from ignition sources.

-

Tosyl Chloride (TsCl): Corrosive and a lachrymator. Causes severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.

-

Thiophosgene (CSCl₂): Extremely toxic and corrosive.[1] Inhalation can be fatal.[10] Must be handled with extreme caution in a high-performance fume hood with appropriate safety measures in place. Safer alternatives are strongly recommended.

References

- 1. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Thiophosgene - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 14. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents [patents.google.com]

- 15. This compound | 17701-76-7 [amp.chemicalbook.com]

- 16. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic Profile of tert-Octyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-Octyl isothiocyanate (CAS No. 17701-76-7, Molecular Formula: C₉H₁₇NS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. General experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of alkyl isothiocyanates and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the tert-octyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Singlet | 9H | (CH₃)₃C- |

| ~1.5 | Singlet | 2H | -CH₂- |

| ~1.4 | Singlet | 6H | -C(CH₃)₂-NCS |

1.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The isothiocyanate carbon (-N=C=S) typically appears in the downfield region and its signal can sometimes be broad[1][2].

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~31.5 | (CH₃)₃C- |

| ~57.0 | (CH₃)₃C - |

| ~53.0 | -CH₂- |

| ~65.0 | -C (CH₃)₂-NCS |

| ~29.0 | -C(CH₃)₂-NCS |

| ~130-140 (broad) | -N=C=S |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a very strong and sharp absorption band for the isothiocyanate functional group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretching (alkane) |

| ~2100-2040 | Very Strong, Sharp | -N=C=S asymmetric stretching |

| ~1470-1450 | Medium | C-H bending (CH₂ and CH₃) |

| ~1365 | Medium-Weak | C-H bending (tert-butyl) |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for branched alkyl isothiocyanates. A prominent peak at m/e 72, corresponding to the [CH₂NCS]⁺ ion, is a common feature for alkyl isothiocyanates[3].

| m/z | Predicted Relative Intensity | Possible Fragment |

| 171 | Moderate | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M - CH₃]⁺ |

| 114 | Strong | [M - C₄H₉]⁺ |

| 72 | Strong | [CH₂NCS]⁺ |

| 57 | Very Strong | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A solution of the sample is prepared and placed in a strong magnetic field. The interaction of atomic nuclei with the magnetic field is measured.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for each carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Infrared radiation is passed through the sample, and the absorption of radiation at specific wavenumbers, corresponding to molecular vibrations, is measured.

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

References

Solubility of tert-Octyl Isothiocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-octyl isothiocyanate (CAS No. 17701-76-7) is an organic compound with the molecular formula C9H17NS. It belongs to the isothiocyanate class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry and drug development. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in research and development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a representative synthesis pathway.

Core Concepts: Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, size, and the presence of functional groups capable of forming intermolecular interactions. This compound possesses a bulky, nonpolar tert-octyl group and a polar isothiocyanate (-N=C=S) group. This amphipathic nature suggests that its solubility will vary across different organic solvents. Generally, isothiocyanates are known to be soluble in common organic solvents. Due to the large alkyl chain, this compound is expected to be readily soluble in nonpolar and moderately polar organic solvents.

Quantitative Solubility Data

The following table provides an estimated qualitative solubility profile of this compound in a range of common organic solvents, based on the properties of similar compounds.

| Solvent | Solvent Type | Expected Solubility |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar (Aromatic) | High |

| Dichloromethane | Polar Aprotic | High |

| Chloroform | Polar Aprotic | High |

| Acetone | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Ethanol | Polar Protic | Moderate to High |

| Methanol | Polar Protic | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Water | Polar Protic | Very Low[1] |

Note: This table is an estimation based on the general solubility of isothiocyanates and the structure of this compound. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method , followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) for quantification.[2][3][4]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials

-

This compound

-

Selected organic solvent(s) of high purity

-

Glass vials with tight-fitting caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.[4]

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[4]

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

For complete removal of undissolved solids, centrifuge the vials at a high speed.[3]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.[4]

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to construct a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific solvent at the given temperature.

-

Mandatory Visualization

Synthesis of this compound

A common method for the synthesis of isothiocyanates is the reaction of a primary amine with thiophosgene or a thiophosgene equivalent. In the case of this compound, the precursor would be tert-octylamine.

Synthesis of this compound from tert-Octylamine.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is scarce, its chemical structure suggests good solubility in a wide range of nonpolar and polar aprotic solvents. For precise and reliable data, the detailed shake-flask experimental protocol provided in this guide should be followed. The visualizations of the synthesis pathway and experimental workflow offer a clear understanding of the key processes involved with this compound. This technical guide serves as a valuable resource for researchers and professionals working with this compound, enabling more efficient experimental design and application development.

References

The Core Mechanism of Action of Tert-Octyl Isothiocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of tert-Octyl isothiocyanate, a member of the isothiocyanate (ITC) class of compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological activities of this molecule. While extensive research exists for isothiocyanates as a class, this guide focuses on the specific attributes of the tert-Octyl variant, drawing from available literature and patent filings, and extrapolating from the well-understood behavior of related compounds.

Chemical Profile and Reactivity of this compound

This compound (CAS No. 17701-76-7), also known as 1,1,3,3-tetramethylbutyl isothiocyanate, is an organic compound characterized by a bulky tertiary octyl group attached to the reactive isothiocyanate (-N=C=S) functional group. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₇NS |

| Molecular Weight | 171.3 g/mol |

| Appearance | Clear yellow to orange-brown liquid |

| Boiling Point | 91-97 °C at 10 Torr |

| Density | 0.89 g/mL |

| Refractive Index | 1.483-1.487 |

| Flash Point | 69 °C |

The core of its chemical reactivity lies in the electrophilic carbon atom of the isothiocyanate group. This carbon is susceptible to nucleophilic attack, primarily from thiol groups (such as cysteine residues in proteins) and amino groups (like lysine residues). This reactivity is the foundation of its biological activity.

The reaction with thiols is typically reversible, forming dithiocarbamate adducts. In a cellular context, the most abundant thiol is glutathione (GSH), and the formation of this compound-GSH conjugates is a key step in its metabolism and cellular uptake. In contrast, the reaction with amino groups to form thiourea derivatives is generally considered irreversible.

A significant feature of this compound is its bulky tertiary alkyl group. This steric hindrance is expected to modulate its reactivity compared to smaller, linear alkyl isothiocyanates. While direct kinetic studies on this compound are not widely available, research on similarly bulky structures suggests that the steric hindrance can decrease the rate of reaction with nucleophiles. This may influence its biological half-life, target specificity, and overall potency.

Postulated Mechanism of Action in Biological Systems

Based on extensive research on other isothiocyanates and patent literature including this compound, its mechanism of action is believed to be multi-faceted, primarily revolving around the modulation of cellular stress response pathways and the induction of apoptosis in cancer cells.

Modulation of Oxidative Stress and Inflammatory Pathways

A primary target of isothiocyanates is the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This compound is anticipated to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This covalent modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those encoding for Phase II detoxification enzymes like Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant proteins like heme oxygenase-1 (HO-1).

Recent patent filings suggest that this compound is involved in the upregulation of Nrf2 and HO-1, indicating its role in combating oxidative stress.[1] Furthermore, isothiocyanates are known to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[1]

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Patent literature explicitly includes this compound among ITCs that exhibit anti-cancer properties through the induction of apoptosis and cell cycle arrest.[2] The proposed mechanisms include:

-

Mitochondrial Pathway of Apoptosis : Isothiocyanates can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

-

Inhibition of Anti-Apoptotic Proteins : A cited mechanism is the reduction in the expression of X-linked inhibitor of apoptosis protein (XIAP) and survivin, two key proteins that suppress apoptosis.[2]

-

Generation of Reactive Oxygen Species (ROS) : By inhibiting oxidative phosphorylation and depleting cellular glutathione, ITCs can lead to an accumulation of ROS, which can damage cellular components and trigger apoptosis.[2]

-

Cell Cycle Arrest : Isothiocyanates have been shown to induce cell cycle arrest, often at the G2/M phase, by modulating the expression and activity of cyclin-dependent kinases (CDKs) and cell division cycle proteins.[2]

Experimental Protocols

While specific experimental data for this compound is limited, the following protocols are standard methodologies used to assess the activity of isothiocyanates and can be adapted for the study of the tert-Octyl variant.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding : Seed cancer cell lines (e.g., HeLa, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Nrf2 Activation

This protocol is to detect the expression levels of Nrf2 and its downstream target, HO-1.

-

Cell Lysis : Treat cells with this compound for a specified time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification : Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound is a promising, yet understudied, member of the isothiocyanate family. Its chemical structure suggests a reactivity profile influenced by steric hindrance, which may confer unique biological properties. Based on the broader understanding of ITCs and supportive patent literature, its mechanism of action is likely centered on the activation of the Keap1-Nrf2 antioxidant pathway and the induction of apoptosis and cell cycle arrest in cancer cells.

For drug development professionals and researchers, this compound represents an intriguing scaffold. Future research should focus on obtaining quantitative data to substantiate these postulated mechanisms. Key areas for investigation include:

-

Kinetic studies to determine the reaction rates of this compound with biological nucleophiles like glutathione and specific cysteine residues on target proteins.

-

Comprehensive cytotoxicity screening across a panel of cancer cell lines to determine its IC50 values and spectrum of activity.

-

In-depth molecular studies to confirm its effects on the Nrf2 and apoptotic pathways through techniques like RT-qPCR, immunofluorescence, and flow cytometry-based apoptosis assays.

-

In vivo studies in animal models to assess its bioavailability, efficacy, and safety profile.

A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound.

References

tert-Octyl Isothiocyanate: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Octyl isothiocyanate, also known as 1,1,3,3-tetramethylbutyl isothiocyanate, is a versatile and reactive building block in organic synthesis. Its sterically hindered tert-octyl group and electrophilic isothiocyanate moiety provide a unique combination of properties, making it a valuable reagent for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in drug discovery and agrochemical research. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its safe handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 17701-76-7 | N/A |

| Molecular Formula | C₉H₁₇NS | N/A |

| Molecular Weight | 171.31 g/mol | N/A |

| Appearance | Clear to light yellow liquid | N/A |

| Density | 0.89 g/mL at 25 °C | N/A |

| Boiling Point | 91-97 °C at 10 mmHg | N/A |

| Refractive Index | 1.483-1.487 | N/A |

| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, acetone) | N/A |

Spectroscopic Data:

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. The following table summarizes key spectroscopic data.

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the methyl and methylene protons of the tert-octyl group. |

| ¹³C NMR (CDCl₃) | Characteristic signal for the isothiocyanate carbon (-N=C =S) typically appears in the range of 125-140 ppm. Signals for the quaternary, methylene, and methyl carbons of the tert-octyl group will also be present. |

| IR (Neat) | Strong, characteristic absorption band for the isothiocyanate (-N=C=S) group, typically observed around 2050-2150 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 171, along with characteristic fragmentation patterns of the tert-octyl group. |

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the isothiocyanate group towards nucleophiles. The central carbon atom of the -N=C=S functional group is highly electrophilic and readily undergoes addition reactions with a wide range of nucleophiles, including amines, hydrazines, and compounds with active methylene groups. These reactions serve as a gateway to a variety of important heterocyclic scaffolds.

Synthesis of Thiourea Derivatives

The reaction of this compound with primary and secondary amines is a straightforward and highly efficient method for the synthesis of N-tert-octyl-substituted thioureas. These compounds are of significant interest due to their diverse biological activities, including antimicrobial and herbicidal properties.[1][2]

General Reaction Scheme:

Figure 1: General synthesis of N-tert-octyl thiourea derivatives.

Experimental Protocol: Synthesis of N-tert-Octyl-N'-phenylthiourea

This protocol is a representative example of thiourea synthesis.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Amine Addition: To the stirred solution, add aniline (1.0 eq) dropwise at room temperature.

-

Reaction: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is washed with cold hexane to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-tert-octyl-N'-phenylthiourea.

-

Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry.

Table of Representative Yields for Thiourea Synthesis:

| Amine | Product | Yield (%) |

| Aniline | N-tert-Octyl-N'-phenylthiourea | >90 |

| Benzylamine | N-tert-Octyl-N'-benzylthiourea | >90 |

| Morpholine | 4-(tert-Octylthiocarbamoyl)morpholine | >85 |

Synthesis of Thiazole Derivatives

Thiazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The Hantzsch thiazole synthesis provides a classic and efficient route to 2-aminothiazole derivatives by reacting an α-haloketone with a thiourea. N-tert-octyl-substituted thioureas can be used in this reaction to generate 2-(tert-octylamino)thiazoles.[4][5]

General Reaction Scheme:

Figure 2: Hantzsch synthesis of 2-(tert-octylamino)thiazoles.

Experimental Protocol: Synthesis of 2-(tert-Octylamino)-4-phenylthiazole

This protocol is a representative example of thiazole synthesis from an α-haloketone.[5]

-

Thiourea Formation: Prepare N-tert-octylthiourea by reacting this compound with ammonia (or a protected form of ammonia) in a suitable solvent.

-

Reaction Setup: In a round-bottom flask, dissolve N-tert-octylthiourea (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). The product may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Characterize the final product by NMR, IR, and mass spectrometry.

Cycloaddition Reactions: Synthesis of Triazoles

This compound can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with 1,3-dipoles such as organic azides to form five-membered heterocyclic rings.[6] The reaction with azides provides a direct route to substituted thiadiazoles or, after rearrangement and desulfurization, triazoles. The bulky tert-octyl group can influence the regioselectivity of the cycloaddition.

General Reaction Scheme:

Figure 3: [3+2] Cycloaddition of this compound.

Experimental Protocol: Synthesis of a tert-Octyl-Substituted Triazole

This is a general procedure for the cycloaddition reaction.[7]

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.1 eq) in a high-boiling solvent such as toluene or xylene.

-

Reaction: Heat the mixture at a high temperature (e.g., 110-140 °C) for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After cooling, remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired heterocyclic product.

-

Characterization: The structure of the cycloadduct is confirmed by spectroscopic methods.

Applications in Drug Discovery and Agrochemicals

The heterocyclic scaffolds readily accessible from this compound are prevalent in many biologically active molecules.

-

Antimicrobial Agents: Thiourea derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi.[8][9][10] The lipophilic tert-octyl group can enhance the ability of these molecules to penetrate cell membranes, potentially leading to improved potency.

-

Herbicides: Certain isothiocyanate and thiourea derivatives have shown promise as herbicidal agents.[2][11] The tert-octyl group can modulate the physical properties of these compounds, influencing their uptake and translocation in plants.

-

Cancer Research: While not specific to tert-octyl derivatives, isothiocyanates as a class are widely studied for their cancer chemopreventive properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[12]

Workflow for Screening Bioactive Compounds:

Figure 4: Workflow for the discovery of bioactive compounds.

Conclusion

This compound is a valuable and reactive building block that provides access to a wide range of N-tert-octyl-substituted thioureas and various heterocyclic compounds. Its straightforward reactivity, combined with the potential for its derivatives to exhibit interesting biological activities, makes it an attractive tool for researchers in organic synthesis, medicinal chemistry, and agrochemical science. The experimental protocols and data presented in this guide serve as a practical resource for the effective utilization of this compound in the synthesis of novel and potentially bioactive molecules. Further exploration of the synthetic potential and biological applications of derivatives of this compound is warranted.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. N-METHYLTHIOUREA(598-52-7) 1H NMR spectrum [chemicalbook.com]

- 7. Determination of p-tert-octylphenol in blood and tissues by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Potential Applications of tert-Octyl Isothiocyanate in Materials Science: A Technical Guide

Introduction

tert-Octyl isothiocyanate, a member of the versatile isothiocyanate family of organic compounds, presents significant opportunities for innovation in materials science. Characterized by the reactive isothiocyanate group (-N=C=S) and a bulky tertiary octyl substituent, this molecule offers a unique combination of reactivity and steric hindrance. This technical guide explores the potential applications of this compound in the development of advanced materials, focusing on polymer functionalization, surface modification, and the creation of specialized composites. We will delve into its fundamental properties, potential reaction pathways, and detailed experimental protocols for its integration into various material systems.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in materials science. The bulky tert-octyl group significantly influences its solubility, reactivity, and the ultimate properties of the materials it modifies.

| Property | Value | Reference |

| CAS Number | 17701-76-7 | [1][2][3] |

| Molecular Formula | C9H17NS | [1][3] |

| Molecular Weight | 171.3 g/mol | [1][3] |

| Appearance | Clear yellow to orange-brown liquid | [1][3] |

| Density | 0.89 g/mL | [2] |

| Refractive Index | 1.484 | [2] |

| Boiling Point | 91-97 °C at 10 Torr | [1][3] |

| Flash Point | 69 °C | [1] |

| Storage Temperature | 0-6 °C | [1][3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of tert-octylamine with a thiocarbonylating agent. A common and effective method is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.

A general one-pot synthesis protocol is described below.[4]

Experimental Protocol: One-Pot Synthesis of Alkyl Isothiocyanates

-

Materials:

-

Primary amine (e.g., tert-octylamine)

-

Carbon disulfide (CS2)

-

Aqueous base (e.g., potassium carbonate, sodium hydroxide, or aqueous ammonia)

-

Desulfurylation reagent (e.g., cyanuric chloride)

-

Organic solvent (e.g., dichloromethane)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add the primary amine (1 equivalent), the aqueous base (2 equivalents), and water.

-

To the stirring suspension, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

-

Stir the mixture for 3-5 hours to facilitate the formation of the dithiocarbamate salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Prepare a solution of the desulfurylation reagent (e.g., 0.5 equivalents of cyanuric chloride) in a suitable organic solvent.

-

Add the desulfurylation reagent solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the biphasic mixture for an additional 30 minutes at 0 °C.

-

After the reaction is complete, basify the mixture to a pH > 11.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude isothiocyanate.

-

Purify the product by distillation or chromatography.

-

Caption: Synthesis pathway of this compound.

Potential Applications in Materials Science

The unique combination of a reactive isothiocyanate group and a bulky, hydrophobic tert-octyl group makes this compound a promising candidate for various applications in materials science.

Polymer Functionalization

The isothiocyanate group readily reacts with primary and secondary amines to form thiourea linkages and with hydroxyl groups to form thiourethane linkages. This reactivity can be exploited to functionalize polymers containing these functional groups. The bulky tert-octyl group can impart specific properties to the modified polymer, such as increased hydrophobicity, altered solubility, and modified thermal and mechanical properties.

Potential Polymer Candidates for Functionalization:

-

Poly(vinyl alcohol) (PVA): The hydroxyl groups on PVA can react with this compound to form thiourethane linkages, thereby increasing the hydrophobicity of the polymer.[5]

-

Chitosan: The primary amine groups in chitosan can readily react with this compound to form thiourea derivatives, potentially enhancing its antimicrobial properties and modifying its solubility.

-

Poly(ethylene glycol) (PEG): The terminal hydroxyl groups of PEG can be functionalized to introduce the bulky tert-octyl group, creating amphiphilic polymers with potential applications in drug delivery and surface modification.[6]

-

Amine-terminated or hydroxyl-terminated polymers: A wide range of polymers can be synthesized with terminal amine or hydroxyl groups, providing a versatile platform for functionalization with this compound.

Experimental Protocol: Functionalization of a Hydroxyl-Containing Polymer

-

Materials:

-

Hydroxyl-containing polymer (e.g., Poly(vinyl alcohol))

-

This compound

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Dialysis membrane

-

-

Procedure:

-

Dissolve the hydroxyl-containing polymer in the anhydrous solvent in a round-bottom flask.

-

Add this compound to the polymer solution. The molar ratio of isothiocyanate to hydroxyl groups can be varied to control the degree of functionalization.

-

Stir the reaction mixture at a predetermined temperature (e.g., 25-100 °C) for a specified duration (e.g., 5-24 hours).[5]

-

After the reaction, dialyze the solution against a suitable solvent (e.g., water) to remove unreacted reagents and the reaction solvent.[5]

-

Lyophilize the dialyzed solution to obtain the functionalized polymer.

-

References

- 1. This compound | 17701-76-7 [amp.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of tert-Octyl Isothiocyanate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of organosulfur compounds, recognized for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These compounds are predominantly derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables. This technical guide provides a comprehensive overview of the biological activity of isothiocyanates, with a specific focus on tert-Octyl isothiocyanate. Due to the limited publicly available data specifically on this compound, this document extrapolates from the well-documented activities of other isothiocyanates to provide a foundational understanding of its potential therapeutic applications. The guide summarizes quantitative data, details experimental protocols for assessing biological activity, and provides diagrams of key signaling pathways.

Introduction to Isothiocyanates

Isothiocyanates are characterized by the functional group -N=C=S. Their biological activity is largely attributed to the electrophilic nature of the central carbon atom, which readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins. This reactivity allows ITCs to modulate a wide array of cellular processes and signaling pathways.

While many isothiocyanates like sulforaphane, phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC) have been extensively studied, data on this compound (also known as 1,1,3,3-tetramethylbutyl isothiocyanate) is sparse. However, its inclusion in patents alongside other ITCs suggests an interest in its potential synergistic effects in cancer therapy and for its anti-inflammatory properties.[1][2] The bulky tert-octyl group, a branched alkyl chain, may influence its lipophilicity and steric interactions with target proteins, potentially leading to a unique biological activity profile compared to other ITCs.

Anticancer Activity

Isothiocyanates are widely recognized for their potent anticancer activities, which are exerted through multiple mechanisms.[3][4]

2.1. Mechanisms of Action

-

Induction of Apoptosis: ITCs can induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.[3]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, notably G2/M phase.

-

Inhibition of Angiogenesis: ITCs can prevent the formation of new blood vessels that tumors need to grow and metastasize.

-

Modulation of Carcinogen Metabolism: ITCs can influence the activity of phase I and phase II detoxification enzymes, leading to the inactivation and excretion of carcinogens.[4]

2.2. Key Signaling Pathways

The anticancer effects of isothiocyanates are mediated through several critical signaling pathways.

2.2.1. Keap1-Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. ITCs can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of cytoprotective genes, including phase II detoxification enzymes.

References

- 1. EP3034076A1 - Combined application of isothiocyanate compound and anti-cancer medicine - Google Patents [patents.google.com]

- 2. CN113181160A - Application of isothiocyanate compounds - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

Methodological & Application

Synthesis of N-Substituted Thioureas Using tert-Octyl Isothiocyanate: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive protocol for the synthesis of N-substituted thiourea derivatives utilizing tert-octyl isothiocyanate. Thiourea and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This protocol details the reaction of this compound with primary and secondary amines, outlining the reaction mechanism, experimental procedures, and purification methods. Additionally, it summarizes the known biological activities of thiourea derivatives and discusses their potential roles in modulating cellular signaling pathways.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. The synthesis of N,N'-disubstituted thioureas is most commonly achieved through the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[1] This reaction is typically efficient and high-yielding. The general reaction mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group, forming a zwitterionic intermediate. This is followed by a proton transfer to yield the final thiourea product.

This compound, also known as 1,1,3,3-tetramethylbutyl isothiocyanate, is a valuable reagent in the synthesis of sterically hindered and lipophilic thiourea derivatives. The bulky tert-octyl group can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug design.

Materials and Methods

Materials

-

This compound (1,1,3,3-tetramethylbutyl isothiocyanate)

-

Primary or secondary amine (e.g., aniline, substituted anilines, aliphatic amines)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethanol)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Silica gel for column chromatography (if necessary)

-

Rotary evaporator

General Experimental Protocol for Thiourea Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF) under ambient atmosphere.

-

Addition of Isothiocyanate: To the stirred solution of the amine, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

If the resulting solid is pure as determined by TLC, no further purification may be necessary.

-

If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

-

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various thiourea derivatives. Note that specific data for this compound is limited in the public domain; therefore, the table includes representative data for other isothiocyanates to provide a general framework.

| Isothiocyanate | Amine | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Phenyl isothiocyanate | Aniline | THF | Room Temp. | 2 | >95 | General |

| Benzoyl isothiocyanate | Heterocyclic amines | Acetone | Reflux | 3-4 | 41-76 | [2] |

| Octanoyl isothiocyanate | Substituted anilines | Solvent-free | 60-65 °C | 0.17-0.25 | 88-91 | [3] |

| This compound | Amine (General) | THF/DCM | Room Temp. | 2-24 | N/A |

Biological Activities and Signaling Pathways

Thiourea derivatives have been reported to possess a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial Activity

Numerous thiourea derivatives have demonstrated significant antibacterial and antifungal activity.[4][5] The mechanism of action is thought to involve the disruption of the microbial cell wall or interference with essential enzymatic processes. For instance, certain thiourea derivatives have shown potent inhibitory activity against various strains of Staphylococcus aureus and Candida albicans.[6]

Anticancer Activity

The anticancer potential of thiourea derivatives is a major area of research.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Potential Signaling Pathways Targeted by Thiourea Derivatives:

-

Protein Kinase Inhibition: Many thiourea derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8] For example, some N-substituted thiourea derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer therapy.[9] Inhibition of EGFR can block downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: Thiourea derivatives have been shown to inhibit other enzymes, such as cholinesterases, which could be relevant for the treatment of neurodegenerative diseases.[4]

While specific signaling pathways targeted by tert-octyl thiourea derivatives have not been explicitly detailed in the available literature, the general activity of thioureas as kinase and other enzyme inhibitors suggests that these compounds could potentially modulate similar pathways. Further research is required to elucidate the specific molecular targets of N-tert-octyl thiourea derivatives.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of N-substituted thioureas.

Logical Relationship of Reactants to Product

Caption: Nucleophilic addition of an amine to this compound.

Potential Kinase Inhibition Pathway

Caption: Potential inhibition of the EGFR signaling pathway by a thiourea derivative.

Conclusion

The synthesis of N-substituted thioureas from this compound and various amines is a straightforward and efficient process. The resulting compounds are of significant interest to the drug development community due to the diverse biological activities exhibited by the thiourea scaffold. Further investigation into the specific molecular targets and signaling pathways of N-tert-octyl thiourea derivatives is warranted to fully explore their therapeutic potential. This protocol provides a solid foundation for researchers to synthesize and evaluate these promising compounds.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | Semantic Scholar [semanticscholar.org]

- 7. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Derivatization of Primary Amines with tert-Octyl Isothiocyanate for Enhanced Analytical Detection

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of primary amines using tert-Octyl isothiocyanate. This process converts primary amines into their corresponding thiourea derivatives, which enhances their hydrophobicity and incorporates a UV-active chromophore, thereby improving their detection and separation in reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Introduction

Primary amines are a crucial functional group present in a vast array of biologically significant molecules, including amino acids, biogenic amines, and pharmaceutical compounds. However, their analysis can be challenging due to high polarity, low volatility, and the lack of a strong chromophore, which often results in poor chromatographic retention and low detection sensitivity.[1][2]

Chemical derivatization is a widely employed strategy to overcome these analytical hurdles.[2] Isothiocyanates are highly effective derivatizing agents that react specifically and quantitatively with primary and secondary amines under mild conditions to form stable thiourea derivatives.[3][4] This reaction, often referred to as the Edman degradation when using phenyl isothiocyanate (PITC), is a cornerstone of peptide sequencing.[3]

This compound is a bulky, hydrophobic derivatizing reagent. The introduction of the tert-octyl group significantly increases the hydrophobicity of the analyte, leading to several analytical advantages:

-

Enhanced Chromatographic Retention: Improves retention of polar amines on reversed-phase (e.g., C18) columns, allowing for better separation from polar matrix components.[5]

-

Improved Detection: The resulting thiourea moiety provides a chromophore for UV detection.

-

Increased MS Sensitivity: The derivative may exhibit improved ionization efficiency in mass spectrometry.[5][6]

-

Reduced Carryover: Enhanced retention and altered chemical properties can lead to reduced analyte carryover in chromatographic systems.[5][6]

This application note details a general protocol for the derivatization of primary amines with this compound, presents typical reaction parameters, and outlines a workflow for subsequent HPLC-UV or LC-MS analysis.

Chemical Reaction and Mechanism